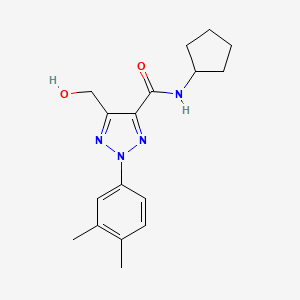![molecular formula C19H18N2O5S B11371506 N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11371506.png)
N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-2-(2-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that features a furan ring, a thiophene ring, and a nitrophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps:
Formation of the furan and thiophene intermediates: The furan and thiophene rings are synthesized separately through established organic synthesis methods.
Coupling reactions: The furan and thiophene intermediates are then coupled with a nitrophenoxy acetamide precursor under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and automated systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or thiophene rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-2-(2-hydroxyphenoxy)acetamide
- N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-2-(2-chlorophenoxy)acetamide
Uniqueness
N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-2-(2-nitrophenoxy)acetamide is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C19H18N2O5S |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C19H18N2O5S/c1-14-8-10-27-18(14)12-20(11-15-5-4-9-25-15)19(22)13-26-17-7-3-2-6-16(17)21(23)24/h2-10H,11-13H2,1H3 |
Clé InChI |
ZHSWSKSPLOAFDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-(3,4-dimethylphenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11371430.png)

![3-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11371437.png)
![5-({4-[(butan-2-ylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11371442.png)
![5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11371446.png)
![N-[1-ethyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11371451.png)

![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11371464.png)
![5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11371479.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11371485.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B11371489.png)
![4-chloro-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11371494.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11371513.png)
![5-(4-chlorophenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11371520.png)
